2-benzylsuccinyl-CoA

Anaerobic toluene metabolism Enzyme stereospecificity Acyl-CoA dehydrogenase

(R)-2-Benzylsuccinyl-CoA is the sole physiologically active enantiomer required for reconstituting the anaerobic toluene β-oxidation cascade. Unlike generic acyl-CoAs, only this CoA-thioester is accepted by the strictly stereoselective BbsG dehydrogenase (Kₘ 110 µM) and BbsAB thiolase. The (S)-enantiomer acts as a competitive inhibitor, making enantiopure product essential for kinetic and structural studies. Critical for LC-MS reference standard preparation via (E)-2-benzylidenesuccinyl-CoA generation. Mandatory diagnostic marker for anaerobic aromatic hydrocarbon metabolism in environmental samples.

Molecular Formula C32H46N7O19P3S
Molecular Weight 957.7 g/mol
Cat. No. B1243149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzylsuccinyl-CoA
Molecular FormulaC32H46N7O19P3S
Molecular Weight957.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O
InChIInChI=1S/C32H46N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,16-17,19-20,24-26,30,43-44H,8-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t19?,20-,24-,25-,26+,30-/m1/s1
InChIKeyKIRGTNPWUTXDFF-OUDFDEKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Benzylsuccinyl‑CoA: The Key Thioester Intermediate in Anaerobic Toluene Catabolism and CoA‑transferase Research


2‑Benzylsuccinyl‑CoA (2‑benzylsuccinyl‑coenzyme A; PubChem CID 9542998) is an ω‑carboxyacyl‑CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2‑benzylsuccinic acid [1]. It is the obligate CoA‑thioester intermediate formed in the second step of the anaerobic toluene degradation pathway, generated by the action of succinyl‑CoA:(R)‑benzylsuccinate CoA‑transferase (EC 2.8.3.15) [2]. The compound exists as two enantiomers, with the (R)‑form being the natural, biologically active isomer, while the (S)‑enantiomer is an artificial form used for comparative inhibition studies [3].

Why 2‑Benzylsuccinyl‑CoA Cannot Be Interchanged with Generic Acyl‑CoAs or Non‑CoA Analogs


Generic substitution of 2‑benzylsuccinyl‑CoA with other acyl‑CoA thioesters or non‑CoA analogs is not feasible because the downstream enzymes of the anaerobic toluene catabolic pathway exhibit extreme substrate and enantiomer specificity. (R)‑Benzylsuccinyl‑CoA dehydrogenase (EC 1.3.8.3) accepts only the (R)‑enantiomer of benzylsuccinyl‑CoA and is completely inhibited by the (S)‑enantiomer; it does not oxidize structurally related acyl‑CoAs such as phenylpropionyl‑CoA, succinyl‑CoA, or glutaryl‑CoA [1]. Similarly, the activating CoA‑transferase shows strict stereoselectivity: it converts (R)‑benzylsuccinate to the CoA‑thioester but is inactive with (S)‑benzylsuccinate [2]. These precise enzymatic recognition determinants mean that any deviation in stereochemistry or acyl chain structure abolishes activity, making 2‑benzylsuccinyl‑CoA irreplaceable for studies of anaerobic aromatic hydrocarbon metabolism.

2‑Benzylsuccinyl‑CoA: Quantitative Differentiation Evidence Against Closest Analogs and Enantiomers


Enantiomer‑Specific Enzyme Activity: (R)‑Benzylsuccinyl‑CoA vs. (S)‑Benzylsuccinyl‑CoA

(R)‑Benzylsuccinyl‑CoA dehydrogenase (EC 1.3.8.3) is highly specific for the natural (R)‑enantiomer and is inhibited by the (S)‑enantiomer. The apparent Kₘ for (R)‑benzylsuccinyl‑CoA is 110 ± 10 µM, while the (S)‑enantiomer acts as a complete inhibitor with no detectable turnover [1].

Anaerobic toluene metabolism Enzyme stereospecificity Acyl-CoA dehydrogenase

CoA‑Transferase Activity: Benzylsuccinyl‑CoA Formation from Substrate Analogs

Succinyl‑CoA:(R)‑benzylsuccinate CoA‑transferase (EC 2.8.3.15) displays limited tolerance for substrate analogs. (R)‑Benzylsuccinate is fully active, while replacement with phenylsuccinate or methylsuccinate yields only ~10% relative activity [1].

CoA-transferase Substrate analog profiling Enzyme specificity

Enzyme Overexpression System Validation: Specific Activity of Benzylsuccinyl‑CoA vs. Endogenous Background

In E. coli extracts overexpressing BbsG dehydrogenase, specific activity with benzylsuccinyl‑CoA was 188 ± 40 nmol min⁻¹ mg⁻¹, compared to only 27 ± 11 nmol min⁻¹ mg⁻¹ in control extracts lacking BbsG [1].

Enzyme assay validation Overexpression system Background activity

Cross‑Study Consistency: Kₘ Values Across Independent Characterizations

Independent studies report consistent kinetic parameters for (R)‑benzylsuccinyl‑CoA with its cognate dehydrogenase. The Kₘ value of 110 µM [1] aligns with earlier characterizations and contrasts sharply with the near‑zero activity observed for phenylpropionyl‑CoA and succinyl‑CoA, which are not oxidized [2].

Enzyme kinetics Substrate affinity Reproducibility

2‑Benzylsuccinyl‑CoA: Validated Research and Industrial Application Scenarios


In Vitro Reconstitution of the Anaerobic Toluene β‑Oxidation Pathway

2‑Benzylsuccinyl‑CoA is the essential substrate for reconstituting the complete β‑oxidation cascade that converts benzylsuccinate to benzoyl‑CoA. This includes the sequential actions of BbsG dehydrogenase (EC 1.3.8.3), BbsH hydratase, BbsCD dehydrogenase, and BbsAB thiolase [1]. The compound enables quantitative assessment of pathway flux, intermediate identification, and validation of enzyme activities in heterologous expression systems.

Enzymatic Synthesis of (E)‑2‑Benzylidenesuccinyl‑CoA for Analytical Standards

The dehydrogenase‑catalyzed oxidation of (R)‑benzylsuccinyl‑CoA yields (E)‑2‑benzylidenesuccinyl‑CoA, a key intermediate that is not commercially available. This reaction can be exploited for preparative synthesis of the unsaturated thioester for use as a reference standard in LC‑MS and HPLC analysis of anaerobic aromatic hydrocarbon degradation [2].

Enantiomer‑Specific Inhibition Assays for Acyl‑CoA Dehydrogenase Characterization

The distinct behaviors of (R)‑ and (S)‑2‑benzylsuccinyl‑CoA make them valuable tools for probing the active site stereochemistry of acyl‑CoA dehydrogenases. While (R)‑benzylsuccinyl‑CoA serves as the productive substrate with a Kₘ of 110 µM, (S)‑benzylsuccinyl‑CoA acts as a potent competitive inhibitor, allowing detailed mechanistic and structural studies [3].

Bioremediation and Bioprospecting Research for Anaerobic Hydrocarbon‑Degrading Consortia

2‑Benzylsuccinyl‑CoA is a diagnostic marker for the presence and activity of the anaerobic toluene degradation pathway in environmental samples. Its detection via targeted metabolomics or enzyme activity assays (e.g., using the validated BbsG‑dependent assay with 188 nmol min⁻¹ mg⁻¹ specific activity as a benchmark) confirms functional anaerobic aromatic hydrocarbon metabolism in microbial communities [4].

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